molecular formula C15H19NO3 B7479464 Tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate

Tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate

Cat. No.: B7479464
M. Wt: 261.32 g/mol
InChI Key: XAHOHARHPNOYPQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring an azetidine ring (a four-membered saturated ring) substituted with a 4-formylphenyl group at the 3-position. The tert-butoxycarbonyl (Boc) group at the 1-position acts as a protective moiety for the azetidine nitrogen, enabling controlled functionalization during synthetic workflows. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors requiring aromatic aldehyde groups for covalent or non-covalent interactions .

Properties

IUPAC Name

tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-8-13(9-16)12-6-4-11(10-17)5-7-12/h4-7,10,13H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHOHARHPNOYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with formyl-substituted phenyl compounds. One common method includes the use of tert-butyl 3-azetidinecarboxylate as a starting material, which undergoes a formylation reaction to introduce the formyl group at the para position of the phenyl ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for larger-scale reactions, such as improved yields, cost-effectiveness, and safety considerations.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).

Major Products Formed

    Oxidation: Tert-butyl 3-(4-carboxyphenyl)azetidine-1-carboxylate.

    Reduction: Tert-butyl 3-(4-hydroxymethylphenyl)azetidine-1-carboxylate.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The formyl group may play a crucial role in these interactions by forming covalent or non-covalent bonds with target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate with structurally related azetidine derivatives, focusing on substituent effects, synthetic accessibility, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent(s) Molecular Weight (g/mol) CAS Number Key Properties/Applications References
This compound 4-Formylphenyl 277.32 (estimated) N/A* Intermediate for bioactive molecules; aldehyde enables conjugation or further derivatization.
Tert-butyl 3-(4-bromophenyl)azetidine-1-carboxylate 4-Bromophenyl 312.22 1203681-52-0 Halogenated analog; bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura). Used as a reference compound for calibration.
Tert-butyl 3-((4-formylphenyl)thio)azetidine-1-carboxylate 4-Formylphenylthio 309.39 1820718-53-3 Thioether linkage enhances lipophilicity; used in sulfur-mediated click chemistry. Purity: 96%.
Tert-butyl 3-fluoro-3-(4-formylphenyl)azetidine-1-carboxylate 4-Formylphenyl, Fluorine 293.31 N/A* Fluorine introduces electronegativity and metabolic stability; potential for PET imaging probes. InChIKey: GGRKPHNQTNGHIY-UHFFFAOYSA-N.
Tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate 4-Nitrophenyl 278.30 883901-62-0 Nitro group enables reduction to amines; intermediate for dyes or pharmaceuticals.
Tert-butyl 3-(phenylamino)azetidine-1-carboxylate Phenylamino 262.34 528882-16-8 Amino group allows peptide coupling; similarity score 0.89 to target compound.

Key Observations:

Substituent Effects on Reactivity and Applications: The 4-formylphenyl group in the target compound provides a reactive aldehyde for Schiff base formation or nucleophilic additions, making it valuable in drug conjugation (e.g., PROTACs) . In contrast, the 4-bromophenyl analog (CAS 1203681-52-0) is tailored for cross-coupling reactions, expanding its utility in fragment-based drug discovery . The electron-withdrawing nature of fluorine also influences ring strain and reactivity .

Synthetic Accessibility: The target compound is synthesized via multi-step protocols, often involving palladium-catalyzed couplings or protective group strategies (e.g., Boc deprotection). For example, tert-butyl 3-(iodomethyl)azetidine-1-carboxylate (a precursor) is used in Ni-catalyzed carboboration reactions to form glycosides, demonstrating versatility in stereoselective synthesis . Diastereoselective synthesis of azetidines, as shown in , highlights challenges in regiocontrol. For instance, tert-butyl 3-(1-hydroxybutyl)-2-(4-tert-butylphenyl)azetidine-1-carboxylate was obtained in 47% yield via HPLC purification, indicating moderate efficiency compared to non-hydroxylated analogs .

Glutathione S-transferase (GST) modulators, such as BHA derivatives, demonstrate how azetidine-containing compounds can influence detoxification pathways .

Biological Activity

Tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, synthesis, biological mechanisms, and relevant research findings.

  • Molecular Formula : C13H17N3O2
  • Molecular Weight : 249.29 g/mol
  • CAS Number : 1236861-90-7
  • IUPAC Name : this compound

The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a formylphenyl substituent that may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of azetidine derivatives with appropriate aldehydes under controlled conditions. Common methods include:

  • Condensation Reaction : The azetidine derivative is reacted with 4-formylphenol in the presence of a suitable catalyst.
  • Purification : The crude product is purified using recrystallization or chromatography to achieve the desired purity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may modulate enzymatic activity, leading to therapeutic effects in various conditions.

Research Findings

Recent studies have investigated the potential therapeutic applications of this compound:

  • Antioxidant Activity : In vitro studies have shown that the compound exhibits significant antioxidant properties, reducing oxidative stress markers in cell cultures exposed to harmful agents .
  • Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from apoptosis induced by amyloid beta (Aβ) aggregates, which are implicated in Alzheimer's disease .
  • Anti-inflammatory Properties : The compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in activated astrocytes, suggesting potential applications in neuroinflammatory conditions .

Case Studies

  • Neurodegenerative Disease Models : In models simulating Alzheimer's disease, treatment with this compound resulted in decreased Aβ deposition and improved cognitive function in animal studies.
  • Cell Culture Experiments : In astrocyte cultures treated with Aβ, the compound significantly lowered inflammatory markers compared to untreated controls, indicating its potential as a therapeutic agent for neuroinflammation.

Comparative Analysis

Compound Biological Activity Mechanism Reference
This compoundAntioxidant, NeuroprotectiveModulates oxidative stress and inflammation
Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylateModerate neuroprotectiveAffects cholinergic pathways
Tert-butyl 3-(4-hydroxyphenol)azetidine-1-carboxylic acidAntioxidantScavenges free radicals

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